4-(3,5-Dimethylphenoxy)aniline
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Overview
Description
4-(3,5-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It belongs to the class of anilines and is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to an aniline moiety . This compound is commonly used in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(3,5-Dimethylphenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethylphenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated, nitrated, or sulfonated products .
Scientific Research Applications
4-(3,5-Dimethylphenoxy)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethylphenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethylphenoxy)phenol
- 4-(3,5-Dimethylphenoxy)benzoic acid
- 4-(3,5-Dimethylphenoxy)benzaldehyde
Uniqueness
4-(3,5-Dimethylphenoxy)aniline is unique due to its specific substitution pattern on the phenoxy group and the presence of an aniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-(3,5-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIQDVYCIYFSQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235843 |
Source
|
Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86823-17-8 |
Source
|
Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086823178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(3,5-dimethylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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